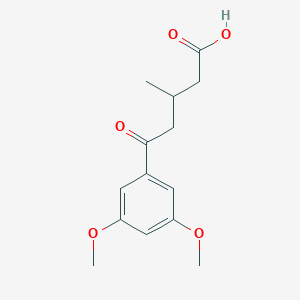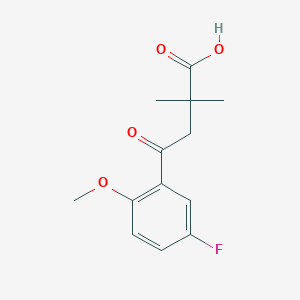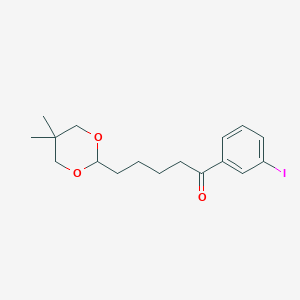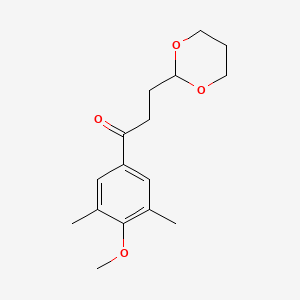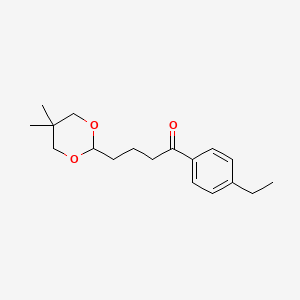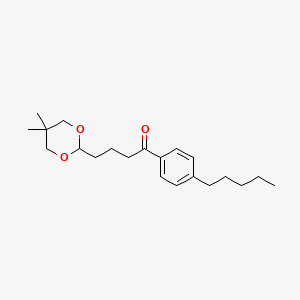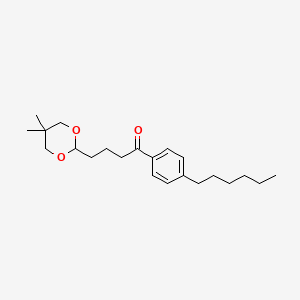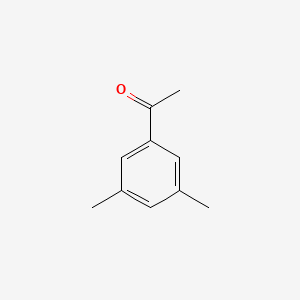
1-(3,5-Dimethylphenyl)ethanone
Descripción general
Descripción
1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(3,5-dimethylphenyl)ethanol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methyl groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-(3,5-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparación Con Compuestos Similares
1-(3,5-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the methyl substituents on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanone: A positional isomer with methyl groups at the 2 and 4 positions.
1-(4-Methylphenyl)ethanone: A mono-substituted derivative with a single methyl group at the 4 position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 5 positions, which influence its reactivity and physical properties. The electron-donating effect of the methyl groups enhances its susceptibility to electrophilic aromatic substitution reactions compared to acetophenone .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-Dimethylphenyl)ethanone involves the Friedel-Crafts acylation of 3,5-dimethylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3,5-dimethylacetophenone", "acetyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Add 3,5-dimethylacetophenone and Lewis acid catalyst to a reaction flask", "Add acetyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into a separatory funnel", "Extract the organic layer with a suitable solvent", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
Número CAS |
5379-16-8 |
Fórmula molecular |
C21H25N7O3S2 |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |
Clave InChI |
FDAKJDJSCMDVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)C)C |
SMILES canónico |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
| 1335-42-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
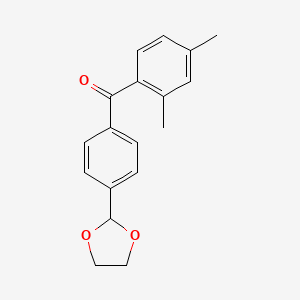
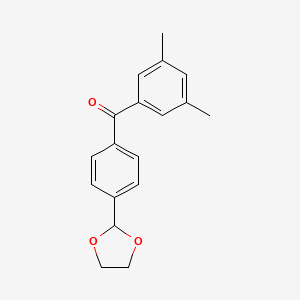

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
